N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine
Overview
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a one-pot three-component reaction under microwave irradiation, involving an α, β-unsaturated ketone and hydrazine derivatives.
Introduction of the fluorophenyl group: This step involves the use of fluorinated reagents to introduce the fluorophenyl group into the pyrazole ring.
Attachment of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, particularly against breast cancer cell lines.
Biological Research: The compound is used in molecular docking studies to understand its binding affinity to various biological targets.
Chemical Research: It serves as a model compound for studying the reactivity and stability of fluorinated pyrazoles.
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), which plays a crucial role in the regulation of gene expression and cellular proliferation . The binding affinity of this compound to ERα suggests its potential use in anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
Uniqueness
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a piperidine moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4/c1-29-14-11-21(12-15-29)18-30(16-13-20-5-3-2-4-6-20)19-23-17-27-28-25(23)22-7-9-24(26)10-8-22/h2-10,17,21H,11-16,18-19H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDXUFJBTZIMSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)CC3=C(NN=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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